N-carbamoylputrescine

Enzyme kinetics Polyamine biosynthesis Pseudomonas aeruginosa

Sourcing pure N-carbamoylputrescine for NCPAH amidohydrolase characterization and agmatine pathway engineering is challenging. This compound directly resolves substrate specificity requirements for both canonical AguB (Km = 0.5 mM) and alternative AguY enzymes, enabling precise in vitro kinetic assays and quantitative LC-MS/MS spike-in workflows. It is essential for plant ADC pathway enzyme studies (e.g., NLP1, MtCPA), heterologous pathway troubleshooting, and as a validated negative control in mammalian metabolomes.

Molecular Formula C5H13N3O
Molecular Weight 131.18 g/mol
CAS No. 6851-51-0
Cat. No. B1208787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-carbamoylputrescine
CAS6851-51-0
SynonymsN-carbamoylputrescine
Molecular FormulaC5H13N3O
Molecular Weight131.18 g/mol
Structural Identifiers
SMILESC(CCNC(=O)N)CN
InChIInChI=1S/C5H13N3O/c6-3-1-2-4-8-5(7)9/h1-4,6H2,(H3,7,8,9)
InChIKeyYANFYYGANIYHGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1000 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Carbamoylputrescine: Core Properties and Pathway Role


N-Carbamoylputrescine (CAS: 6851-51-0) is an N-substituted putrescine derivative where the N-substituent is a carbamoyl group [1]. It is a key intermediate in the agmatine pathway of putrescine biosynthesis in plants and many bacteria, where it is hydrolyzed by the enzyme N-carbamoylputrescine amidohydrolase (EC 3.5.1.53) to yield putrescine, ammonia, and carbon dioxide [2]. This compound represents the penultimate step in this pathway and is essential for understanding the divergence of polyamine metabolism across biological kingdoms [3].

Why N-Carbamoylputrescine Cannot Be Substituted


The agmatine-to-putrescine pathway exhibits a branching point at N-carbamoylputrescine, with downstream conversion mediated by either canonical N-carbamoylputrescine amidohydrolase (NCPAH, AguB) or nonhomologous putrescine transcarbamylase (PTC) [1]. These enzyme systems are phylogenetically distinct and exhibit differential kinetic parameters and substrate specificities [2]. Consequently, substituting N-carbamoylputrescine with the upstream precursor agmatine (CAS: 306-60-5) or the downstream product putrescine (CAS: 110-60-1) fundamentally alters the pathway logic and fails to capture the regulatory node represented by this intermediate. For studies focused on the activity or evolution of this specific biosynthetic branch, direct sourcing of N-carbamoylputrescine is required.

N-Carbamoylputrescine Procurement Evidence


Kinetic Specificity vs. Agmatine

In the Pseudomonas aeruginosa agmatine deiminase pathway, the enzyme AguB (N-carbamoylputrescine amidohydrolase) displays strict substrate specificity for N-carbamoylputrescine. The kinetic parameters of AguB for its native substrate can be directly compared to those of the upstream enzyme AguA (agmatine deiminase) for its substrate, agmatine, providing a functional differentiation of these consecutive steps [1].

Enzyme kinetics Polyamine biosynthesis Pseudomonas aeruginosa

Substrate Specificity Against N-Carbamoyl Analogs

The plant N-carbamoylputrescine amidohydrolase from Arabidopsis thaliana (NLP1) was tested against a panel of potential substrates including nitriles, amines, amides, and other N-carbamoyl compounds. Enzymatic activity was detected exclusively with N-carbamoylputrescine, with no activity observed for any other tested compound, demonstrating high substrate specificity [1].

Enzyme specificity Substrate profiling Arabidopsis thaliana

Conserved Intermediate in Putrescine Biosynthesis

In bacteria, agmatine can be converted to putrescine via three routes. The two-step agmatine deiminase pathway proceeds through N-carbamoylputrescine, which can then be hydrolyzed by two nonhomologous enzyme families: canonical NCPAH (AguB) or the alternative AguY family. Kinetic analysis shows that AguY enzymes from Shewanella oneidensis and Microterricola gilva are as efficient as the canonical PaAguB in converting N-carbamoylputrescine, demonstrating that the intermediate, not the enzyme, is the conserved and essential node for this biosynthetic branch [1].

Metabolic pathway Convergent evolution Bacterial polyamines

LC-MS/MS Quantification in Engineered E. coli

In an engineered E. coli system expressing components of the agmatine deiminase pathway, the accumulation of N-carbamoylputrescine (NCP) was quantified by LC-MS/MS. Co-expression of agmatine deiminase (AguA) with NCP amidohydrolase (AguB) resulted in a marked decrease in NCP levels (AUP of 2.30×10⁶) compared to expression of AguA alone (AUP of 3.04×10⁷), confirming the specific consumption of this intermediate by AguB [1].

LC-MS/MS Metabolite quantification E. coli

Conversion to Putrescine by Distinct Amidohydrolases

The in vitro conversion of N-carbamoylputrescine to putrescine was compared for canonical (PaAguB) and alternative (AguY from S. oneidensis and M. gilva) N-carbamoylputrescine amidohydrolases. At an enzyme concentration of 50 nM, PaAguB produced a putrescine signal (AUP) of 2.80×10⁶, while SoAguY and MgAguY produced signals of 3.01×10⁶ and 1.87×10⁶, respectively [1].

Enzyme assay Putrescine production LC-MS/MS

Absence in Mammalian Citrulline Metabolism

A study investigating whether N-carbamoylputrescine (NCP) acts as a significant metabolite of citrulline in mammals developed a sensitive HPLC-fluorimetric method to detect NCP in rat tissues. Despite validating the assay with a linear range of 0.125 to 12.5 µM, NCP was not detected in serum, muscle, liver, jejunum, or ileum of rats, even after citrulline supplementation [1].

Mammalian metabolism HPLC quantification Citrulline

N-Carbamoylputrescine Use Cases


Amidohydrolase Characterization and Screening

For the in vitro characterization of N-carbamoylputrescine amidohydrolases (EC 3.5.1.53) from diverse bacterial or plant sources. As demonstrated, N-carbamoylputrescine is the specific substrate for both canonical AguB and alternative AguY enzymes, with defined kinetic parameters (e.g., Km = 0.5 mM for PaAguB [1]) and quantifiable product formation (e.g., putrescine AUP of ~2.8×10⁶ at 50 nM PaAguB [2]). This compound is essential for activity assays, enzyme evolution studies, and screening for novel amidohydrolase activities.

Pathway Reconstruction and Flux Analysis

When engineering the agmatine-to-putrescine biosynthetic pathway in heterologous hosts like E. coli or yeast. Quantitative LC-MS/MS data show that N-carbamoylputrescine accumulation is a key indicator of pathway flux, dropping from an AUP of 3.04×10⁷ to 2.30×10⁶ when the downstream amidohydrolase is active [3]. Procuring this intermediate allows researchers to spike-in standards for absolute quantification, validate enzyme activity of individually expressed pathway components, and troubleshoot bottlenecks in engineered strains.

Plant Polyamine Metabolism in Arabidopsis and Legumes

For investigations into the arginine decarboxylase (ADC) pathway in plants, which is distinct from the ornithine decarboxylase pathway found in animals. Plant N-carbamoylputrescine amidohydrolases, such as NLP1 from Arabidopsis thaliana and MtCPA from Medicago truncatula, exhibit strict substrate specificity for N-carbamoylputrescine, with no activity on other N-carbamoyl compounds [4]. Sourcing this specific compound is critical for in vitro characterization of plant enzymes and for validating gene function in planta through feeding experiments or mutant complementation.

Analytical Method Development and Metabolomics Validation

For developing and validating analytical methods to quantify N-carbamoylputrescine in biological matrices. Established HPLC and LC-MS/MS methods exist for this compound [3][5], and the knowledge that it is undetectable in mammalian tissues (down to 0.125 µM [5]) provides a validated negative control. Researchers can use the pure compound as a reference standard to calibrate assays, determine extraction efficiency, and set limits of detection for studies focused on bacterial or plant metabolomes, where its presence is biologically relevant.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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